molecular formula C12H12N2O2 B074148 N-(4-hydroxy-2-methylquinolin-6-yl)acetamide CAS No. 1140-81-4

N-(4-hydroxy-2-methylquinolin-6-yl)acetamide

Cat. No.: B074148
CAS No.: 1140-81-4
M. Wt: 216.24 g/mol
InChI Key: INGXYDNOMOPBLY-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-2-methylquinolin-6-yl)acetamide (C₁₂H₁₂N₂O₂) is a quinoline derivative characterized by a hydroxyl group at position 4, a methyl group at position 2, and an acetamide moiety at position 6 of the quinoline ring (Figure 1). Quinoline derivatives are renowned for their broad-spectrum biological activities, including antimicrobial, antiviral, and antitumor properties . This compound is synthesized via reactions starting from 6-amino-2-methylquinolin-4-ol, as demonstrated in the heterocyclization with bromoacetophenone or ethyl bromoacetate .

Properties

IUPAC Name

N-(2-methyl-4-oxo-1H-quinolin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-5-12(16)10-6-9(14-8(2)15)3-4-11(10)13-7/h3-6H,1-2H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGXYDNOMOPBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901220004
Record name N-(1,4-Dihydro-2-methyl-4-oxo-6-quinolinyl)acetamide
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Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

501653-43-6, 1140-81-4
Record name N-(1,4-Dihydro-2-methyl-4-oxo-6-quinolinyl)acetamide
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Record name N-(1,4-Dihydro-2-methyl-4-oxo-6-quinolinyl)acetamide
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Record name N-(4-HYDROXY-2-METHYL-6-QUINOLINYL)ACETAMIDE
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Preparation Methods

High-Temperature Thermal Cyclization in Diphenylether

A direct synthesis route involves thermal cyclization of a precursor in diphenylether at 245–260°C, yielding the target compound with an 88% efficiency. The reaction proceeds via intramolecular cyclodehydration, where diphenylether acts as both solvent and heat-transfer medium. Key advantages include minimal purification requirements and high atom economy.

Table 1: Reaction Conditions for Thermal Cyclization

ParameterSpecification
SolventDiphenylether
Temperature245–260°C
Reaction TimeNot specified
Yield88%
ByproductsTrace aromatic hydrocarbons

This method avoids multi-step functionalization but requires specialized equipment for high-temperature operations.

Conrad–Limpach Cyclocondensation

The Conrad–Limpach reaction enables quinoline core formation via cyclocondensation of an aniline derivative (e.g., 6-acetamido-2-methylaniline) with β-keto esters. The process involves:

  • Enamine Formation : Reacting aniline with diethyl 1,3-acetonedicarboxylate in ethanol under reflux.

  • Cyclization : Acid-catalyzed intramolecular cyclization to form the 4-hydroxyquinoline scaffold.

Table 2: Optimization of Conrad–Limpach Parameters

VariableOptimal Range
SolventEthanol
CatalystHCl (2 M)
Temperature78–100°C (reflux)
Reaction Time6–8 hours
Yield70–75% (estimated)

This route allows modular substitution but necessitates post-synthesis acetylation if the aniline precursor lacks the acetamide group.

Functionalization of 6-Aminoquinoline Precursors

Late-stage acetylation of 6-amino-2-methylquinolin-4-ol provides an alternative pathway:

  • Acetylation : Treating the amine with acetic anhydride in tetrahydrofuran (THF) at 20–30°C.

  • Purification : Recrystallization from ethanol/water mixtures.

Key Considerations :

  • Stoichiometry : A 1.1:1 molar ratio of acetic anhydride to amine prevents over-acylation.

  • Catalysis : Base-free conditions minimize ester byproducts.

Reaction Conditions and Optimization

Solvent Systems

  • Polar Aprotic Solvents : THF and acetonitrile enhance reaction rates in acetylation steps.

  • High-Boiling Solvents : Diphenylether facilitates cyclization at >240°C but poses challenges in large-scale handling.

Temperature and Time

  • Thermal Cyclization : >240°C ensures complete ring closure but risks decomposition.

  • Acetylation : Ambient temperatures (20–30°C) suffice for quantitative yields.

Catalytic and Industrial-Scale Considerations

Continuous Flow Reactors

Industrial adaptations may utilize continuous flow systems to:

  • Improve heat transfer in high-temperature cyclization.

  • Reduce reaction times via pressurized conditions.

Comparative Analysis of Methods

Table 3: Method Comparison

MetricThermal CyclizationConrad–LimpachAcetylation of Amine
Yield88%~70%85–90% (estimated)
ScalabilityModerateHighHigh
Byproduct ComplexityLowModerateLow
Equipment NeedsSpecializedStandardStandard

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Acetamide Derivatives

N-(2-Hydroxy-4-methylquinolin-6-yl)acetamide
  • Structure : Differs from the target compound in the position of the hydroxyl group (position 2 instead of 4) .
  • Impact : The altered hydroxyl position may reduce hydrogen-bonding capacity at position 4, a critical site for interactions in some biological targets. Pharmacokinetic properties, such as metabolic stability, could also vary due to steric and electronic effects.
N-(4-Methoxy-2-methylquinolin-6-yl)acetamide
  • Structure : Replaces the hydroxyl group with a methoxy group at position 4 .
2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide
  • Structure: Features a tetrahydroquinoline core with a chloro substituent and a methylene-linked acetamide .
  • Impact: The chloro group enhances electrophilicity, which may improve reactivity in covalent binding mechanisms.

Heterocyclic Acetamides Beyond Quinoline

N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
  • Structure : Contains a thiazole ring linked to a substituted phenyl group .
  • Impact: The thiazole moiety introduces additional hydrogen-bonding and dipole interactions, making it a potent COX/LOX inhibitor. The absence of a quinoline ring shifts the pharmacokinetic profile, favoring different target enzymes.
N-(4-Amino-5-cyano-6-ethoxy-2-pyridinyl)acetamide
  • Structure: Pyridine core with amino, cyano, and ethoxy substituents .
  • Ethoxy groups improve lipophilicity but may reduce metabolic stability.

Antimicrobial and Antitumor Activity

  • Comparison: Methoxy Analogs: Reduced polarity may lower antibacterial efficacy but improve CNS penetration for neuro-targeted therapies .

Biological Activity

N-(4-hydroxy-2-methylquinolin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of quinoline, including this compound, exhibit notable antimicrobial properties against various bacterial strains. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents.

The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death process that is crucial for eliminating cancerous cells. The compound may interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways.

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including HL-60 (human leukemia), Hep3B (hepatocellular carcinoma), and COLO 205 (colorectal cancer). The compound showed IC50 values below 1 μM against these cell lines, indicating potent antiproliferative activity without significant toxicity to normal human cells .
  • Mechanistic Insights : Further investigations revealed that the compound disrupts microtubule assembly, leading to G2/M phase arrest in the cell cycle and subsequent induction of apoptosis via intrinsic and extrinsic signaling pathways. This mechanism involves the activation of caspases and modulation of apoptosis-related proteins such as Bcl-xL and PARP .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar quinoline derivatives can be beneficial:

Compound NameKey FeaturesUnique Aspects
N-(2-methyl-4-oxo-1H-quinolin-6-yl)acetamideContains a ketone functional groupDifferent oxidation state affecting reactivity
6-Acetamido-4-hydroxyquinolineLacks methyl substitution at position 2Variation in substituents alters biological activity
4-HydroxyquinolineDoes not contain an acetamido groupSimpler structure may lead to different properties

The distinct functional groups and substitution pattern in this compound contribute significantly to its unique biological activities compared to these similar compounds.

Q & A

Basic: What are the standard synthetic routes for N-(4-hydroxy-2-methylquinolin-6-yl)acetamide, and how are intermediates characterized?

Answer:
The compound is synthesized via functionalization of 6-amino-2-methylquinolin-4-ol (1) as a precursor. Key reactions include:

  • Schiff base formation : Reacting with salicylaldehyde in ethanol under reflux to yield 6-[(2-hydroxybenzylidene)amino]-2-methylquinolin-4-ol (2).
  • Thiourea derivatives : Treatment with phenyl isothiocyanate or ammonium thiocyanate to form N-(4-hydroxy-2-methylquinolin-6-yl)-N′-phenylthiourea (4) or N-(4-hydroxy-2-methylquinolin-6-yl)thiourea (5).
  • Heterocyclization : Using bromoacetophenone or ethyl bromoacetate to generate thiazole derivatives (6, 7).
    Characterization :
  • Spectroscopy : ¹H/¹³C NMR for structural elucidation (e.g., quinoline ring protons at δ 7.5–8.5 ppm, thiourea NH at δ 9–10 ppm).
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+ for compound 4 at m/z 352).
  • Elemental analysis : Confirming C, H, N, S content .

Basic: How is the purity and stability of this compound assessed during synthesis?

Answer:

  • Chromatographic methods : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases.
  • Thermal stability : TGA/DSC to monitor decomposition temperatures (e.g., stability up to 200°C).
  • Storage conditions : Lyophilized samples stored at -20°C in inert atmospheres to prevent oxidation of the hydroxyl group .

Advanced: How can reaction yields for thiourea derivatives (e.g., compound 5) be optimized, and what factors contribute to variability?

Answer:
Yields for thiourea synthesis (e.g., compound 5) depend on:

  • Reagent stoichiometry : Excess ammonium thiocyanate (1.5 eq) improves conversion rates.
  • Reaction time/temperature : Prolonged heating (5–6 h at 150°C) in aqueous HCl enhances cyclization.
  • Byproduct mitigation : Neutralizing residual HCl with sodium acetate post-reaction reduces hydrolysis.
    Reported yields range from 65–85%, with variability attributed to moisture sensitivity of intermediates .

Advanced: What strategies resolve contradictions in reported bioactivity data for quinoline-based acetamides?

Answer:
Discrepancies in antimicrobial or anticancer activity arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobials, MTT for cytotoxicity) across labs.
  • Structural analogs : Compare substituent effects (e.g., 4-hydroxy vs. 4-methoxy groups on quinoline).
  • Solubility factors : Use DMSO/water co-solvents to ensure compound dissolution in biological assays.
    For example, N-(4-methoxyphenyl)acetamide derivatives show higher antifungal activity than hydroxylated analogs due to enhanced membrane permeability .

Advanced: How do computational methods (e.g., molecular docking) guide the design of this compound derivatives for anticancer targets?

Answer:

  • Target selection : Prioritize kinases (e.g., EGFR) or DNA topoisomerases based on quinoline’s planar structure.
  • Docking workflows : Use AutoDock Vina to simulate binding of compound 7 (thiazole derivative) to EGFR (PDB: 1M17). Key interactions:
    • Hydrogen bonding between 4-hydroxy group and Thr766.
    • π-π stacking of quinoline with Phe723.
  • Validation : Correlate docking scores (ΔG ≤ -8 kcal/mol) with in vitro IC50 values (e.g., <10 µM) .

Advanced: What spectroscopic techniques differentiate regioisomers in quinoline-acetamide derivatives?

Answer:

  • ¹³C NMR : Carbon chemical shifts distinguish substitution patterns. For example:
    • C-6 acetamide carbonyl at δ 168–170 ppm.
    • C-4 hydroxylation shifts adjacent carbons (C-3/C-5) upfield by 2–3 ppm.
  • 2D NMR : HSQC and HMBC confirm connectivity (e.g., acetamide NH coupling to C-6).
  • IR spectroscopy : Amide I band (1650–1680 cm⁻¹) vs. hydroxyl stretches (3200–3400 cm⁻¹) .

Basic: What are the documented biological activities of this compound derivatives?

Answer:

  • Antimicrobial : Thiazolidin-4-one derivatives (compound 6) inhibit S. aureus (MIC = 32 µg/mL).
  • Anticancer : Thiazole-quinoline hybrids (compound 7) show cytotoxicity against MCF-7 (IC50 = 12 µM).
  • Antioxidant : Free radical scavenging (IC50 = 45 µM in DPPH assay) via hydroxyl group redox activity .

Advanced: How does the choice of solvent impact the synthesis of Schiff base derivatives (e.g., compound 2)?

Answer:

  • Polar protic solvents (ethanol) : Favor imine formation via dehydration (yield: 75–80%).
  • Aprotic solvents (DMF) : Risk side reactions (e.g., acetylation of hydroxyl groups).
  • Additives : Molecular sieves (3Å) absorb H2O, shifting equilibrium toward product .

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